2-(Methylthio)thiophene

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

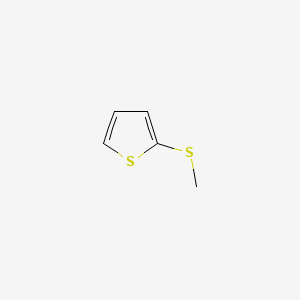

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-methylsulfanylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6S2/c1-6-5-3-2-4-7-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLSMPEVZXWDWEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30206497 | |

| Record name | Thiophene, 2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30206497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5780-36-9 | |

| Record name | Thiophene, 2-(methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005780369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophene, 2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30206497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Methylthio)thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Green and Sustainable Synthesis:the Principles of Green Chemistry Are Increasingly Guiding the Development of New Synthetic Routes.nih.govnih.govthis Includes:

Renewable Feedstocks: Exploring the use of biomass-derived starting materials, such as levulinic acid from cellulose, to produce thiophene (B33073) precursors, thereby reducing reliance on fossil fuels. researchgate.netnih.gov

Greener Reagents and Solvents: Replacing hazardous reagents and volatile organic solvents with more benign alternatives. Elemental sulfur is being explored as a cheap, abundant, and less hazardous sulfur source. researchgate.net Reactions are being designed to work in environmentally friendly solvents like water or ethanol, or even under solvent-free conditions. nih.govscribd.com

Catalysis: Shifting from stoichiometric reagents to catalytic processes (both homogeneous and heterogeneous) to minimize waste. nih.gov This includes developing phosphine-free catalyst systems to reduce cost and toxicity. organic-chemistry.org

Multicomponent and One Pot Reactions:to Improve Process Efficiency and Reduce Waste from Intermediate Purification Steps, There is a Growing Interest in Multicomponent Reactions Mcrs and One Pot Syntheses.nih.govnih.govthese Strategies Involve Combining Three or More Reactants in a Single Vessel to Construct Complex Molecules in a Single Step, Which Aligns with the Principles of Atom and Step Economy.

Electrophilic Aromatic Substitution Reactions on the Thiophene (B33073) Ring

The thiophene ring is inherently more reactive towards electrophiles than benzene (B151609), with substitution occurring preferentially at the C2 (α) position. brainly.in In this compound, the C2 position is already occupied. The methylthio (-SMe) group is an activating, ortho-, para-directing group. Therefore, electrophilic attack is directed to the C3 (ortho) and C5 (para) positions. Due to the greater stability of the intermediate carbocation formed during attack at the α-position (C5), electrophilic substitution occurs predominantly at the 5-position. studysmarter.co.uk

A notable example is the Vilsmeier-Haack reaction, which is used for the formylation of electron-rich aromatic compounds. thieme-connect.deijpcbs.comorganic-chemistry.org The reaction of this compound with the Vilsmeier reagent (a mixture of N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃)) can, however, lead to unexpected outcomes. Instead of direct formylation on the ring, cleavage of the sulfide (B99878) can occur, resulting in the formation of 2-(chloromethyl)thiophene. researchgate.net This indicates that under certain electrophilic conditions, the methylthio group itself can participate in the reaction.

Acylation, another key electrophilic aromatic substitution, is also directed to the C5 position. Friedel-Crafts acylation of thiophene derivatives, for instance, can be carried out using acyl chlorides or anhydrides in the presence of a Lewis acid catalyst like zinc chloride or tin tetrachloride. core.ac.ukgoogle.comgoogle.com For this compound, this reaction would yield 2-acyl-5-(methylthio)thiophene.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction Type | Reagents | Primary Product | Reference |

| Vilsmeier-Haack | DMF, POCl₃ | 2-(Chloromethyl)thiophene (via sulfide cleavage) | researchgate.net |

| Acylation | RCOCl, Lewis Acid | 5-Acyl-2-(methylthio)thiophene | core.ac.ukgoogle.com |

Reactions Involving the Methylthio Group

The sulfur atom of the methylthio group possesses lone pairs of electrons, making it susceptible to oxidation and a potential site for other transformations.

The exocyclic sulfur atom in this compound can be selectively oxidized to form the corresponding sulfoxide (B87167) and sulfone without affecting the thiophene ring sulfur under controlled conditions. This stepwise oxidation allows for the fine-tuning of the electronic properties of the molecule, as the methylsulfinyl (-S(O)Me) and methylsulfonyl (-SO₂Me) groups are strongly electron-withdrawing.

A variety of oxidizing agents can be employed for this transformation. Hydrogen peroxide (H₂O₂) is a common choice, often used in conjunction with a metal catalyst such as methyltrioxorhenium(VII) (MTO) or a vanadium complex. dicp.ac.cnnih.govnih.gov The MTO/H₂O₂ system is efficient for the complete oxidation of thiophene derivatives to their sulfones. dicp.ac.cn Other effective reagents include meta-chloroperoxybenzoic acid (m-CPBA), which is widely used for the oxidation of sulfides to sulfones. mdpi.comorganic-chemistry.org Softer oxidizing agents, such as sodium periodate, can be used to selectively produce the sulfoxide. acs.org The choice of reagent and reaction conditions determines whether the reaction stops at the sulfoxide stage or proceeds to the sulfone. organic-chemistry.orgorganic-chemistry.org

Table 2: Oxidation of the Methylthio Group

| Reagent(s) | Product | Comments | Reference(s) |

| H₂O₂ / Methyltrioxorhenium(VII) (MTO) | 2-(Methylsulfonyl)thiophene | Efficient for full oxidation to the sulfone. | dicp.ac.cnnih.gov |

| H₂O₂ / Dioxovanadium(V) catalyst | 2-(Methylsulfinyl)thiophene | Catalytic system for oxidation of aryl methyl sulfides. | nih.gov |

| m-Chloroperoxybenzoic acid (m-CPBA) | 2-(Methylsulfonyl)thiophene | A common and effective reagent for sulfide to sulfone oxidation. | mdpi.comorganic-chemistry.org |

| Sodium Periodate (NaIO₄) | 2-(Methylsulfinyl)thiophene | Selective reagent for the preparation of sulfoxides. | acs.org |

| Urea-Hydrogen Peroxide / Phthalic Anhydride | 2-(Methylsulfonyl)thiophene | Metal-free and environmentally benign system. | organic-chemistry.org |

Nucleophilic Attack on the Methylthio Moiety

Direct nucleophilic substitution on the thiophene ring is generally difficult unless the ring is activated by strong electron-withdrawing groups. nih.govresearchgate.netquimicaorganica.org Reactions involving nucleophilic attack on the methylthio group itself are less common but can be observed under specific conditions. As mentioned in the Vilsmeier-Haack reaction, the interaction of the electrophilic reagent with the methylthio sulfur can lead to cleavage of the C-S bond, which is a departure from typical aromatic substitution. researchgate.net This suggests that the methylthio group can be transformed into a leaving group, facilitating a reaction that is mechanistically distinct from a direct SₙAr pathway on the thiophene ring.

Metallation Reactions of (Methylthio)thiophenes

Metallation, particularly lithiation, is a powerful tool for the functionalization of thiophenes. chempedia.infochempedia.info The regioselectivity of this reaction on this compound is controlled by the directing ability of both the ring sulfur and the methylthio substituent.

The sulfur atom of the thiophene ring is the dominant directing group for metallation, guiding deprotonation to the adjacent C5 position. When this compound is treated with an organolithium reagent such as n-butyllithium (n-BuLi), metallation occurs regioselectively at the C5 position. acs.org The resulting 5-lithio-2-(methylthio)thiophene is a versatile nucleophilic intermediate that can be trapped with various electrophiles (e.g., carbon dioxide, aldehydes, alkyl halides) to introduce a wide range of functional groups at the 5-position. jcu.edu.au This high regioselectivity makes lithiation a key synthetic strategy for preparing 2,5-disubstituted thiophene derivatives.

The use of "superbases," which are mixtures of organolithium compounds with alkali metal alkoxides like potassium tert-butoxide (KOtBu), can lead to multiple deprotonation events on a single molecule. The LICKOR superbase (n-BuLi/KOtBu) is significantly more reactive than n-BuLi alone.

When this compound is treated with the LICKOR superbase, dimetallation occurs. Deprotonation happens at two distinct sites: the C5 position on the thiophene ring and the α-carbon of the methylthio group. This bimetallated species can then react with electrophiles at both positions, providing a route to more complex substituted thiophenes. This dual reactivity highlights the ability of superbases to deprotonate less acidic C-H bonds, including those on the alkyl substituent, in addition to the activated ring positions.

Table 3: Metallation of this compound

| Metallating Agent | Site(s) of Metallation | Subsequent Reaction with Electrophile (E⁺) | Product(s) |

| n-Butyllithium (n-BuLi) | C5 (ring) | Quenching with E⁺ | 5-E-2-(Methylthio)thiophene |

| LICKOR (n-BuLi/KOtBu) | C5 (ring) and CH₂ (methylthio group) | Quenching with E⁺ | 5-E-2-(E-methylthio)thiophene |

Cyclization and Annulation Reactions

While this compound itself is a stable aromatic compound, its derivatives can be employed in the construction of fused-ring systems. The synthesis of thiophene rings bearing a methylthio group often proceeds via the cyclization of functionalized acyclic precursors. For instance, substituted thiophenes, such as 3-(methylthio)-2-phenyl-4,5-dipropylthiophene, can be synthesized through a cesium fluoride-induced 5-exo-dig S-cyclization of a silyl-protected enynylthioether in the presence of an electrophile like dimethyldisulfide. nih.gov

Another approach involves the reaction of 1,4-diketones with a sulfurizing agent like Lawesson's reagent, a method known as the Paal-Knorr thiophene synthesis, to create the thiophene core which can then be further functionalized. rroij.com Additionally, the Gewald reaction, which involves the condensation of two esters in the presence of elemental sulfur, provides another route to highly substituted thiophenes. rroij.com

Cross-Coupling Reactions (e.g., Palladium-Catalyzed Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and halogenated derivatives of this compound are valuable substrates in this context. These reactions, including the Suzuki, Heck, and Sonogashira couplings, allow for the introduction of various aryl, vinyl, and alkynyl groups onto the thiophene ring.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction pairs an organoboron compound with an organohalide. masterorganicchemistry.com It is a versatile and widely used method for creating C-C bonds due to its mild reaction conditions and tolerance of a broad range of functional groups. rroij.comnih.gov Derivatives of methyl-substituted thiophenes have been successfully synthesized using this method. For example, 2,5-dibromo-3-methylthiophene has been shown to undergo Suzuki coupling with various arylboronic acids to yield both mono- and diarylated products. nih.govresearchgate.netump.edu.my The reaction typically employs a palladium(0) catalyst, such as Pd(PPh₃)₄, and a base. The selectivity for mono- or di-substitution can often be controlled by the stoichiometry of the reagents.

| Entry | Thiophene Substrate | Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |

| 1 | 2,5-Dibromo-3-methylthiophene | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 2-Bromo-5-phenyl-3-methylthiophene | 63 |

| 2 | 2,5-Dibromo-3-methylthiophene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 2-Bromo-5-(4-methoxyphenyl)-3-methylthiophene | 58 |

| 3 | 2-Bromo-5-(bromomethyl)thiophene (B1590285) | 4-(Methylthio)phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 2-(Bromomethyl)-5-(4-(methylthio)phenyl)thiophene | 55 |

This table presents illustrative data compiled from studies on substituted methylthiophenes. nih.govnih.gov

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene, catalyzed by palladium. masterorganicchemistry.comwikipedia.org This reaction is a key method for the synthesis of substituted alkenes and demonstrates high stereoselectivity, typically favoring the trans product. organic-chemistry.orgyoutube.com The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl or vinyl halide, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product and regenerate the catalyst. fu-berlin.de While a foundational reaction in organic synthesis, specific examples detailing the Heck coupling of this compound derivatives require targeted investigation within specialized literature.

Sonogashira Coupling

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This transformation is typically catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org The reaction is highly valuable for the synthesis of substituted acetylenes and has been applied to a wide range of heterocyclic compounds, including thiophenes. researcher.lifescispace.com Copper-free Sonogashira protocols have also been developed to avoid issues related to homocoupling of the alkyne. nih.gov The synthesis of thiophene acetylenes via Sonogashira coupling is a well-established method for creating materials with interesting electronic and optical properties. researcher.life

| Entry | Thiophene Substrate | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Yield (%) |

| 1 | 2-Iodothiophene | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | 85 |

| 2 | 2-Bromothiophene | 1-Hexyne | Pd(PPh₃)₄ | CuI | Diisopropylamine | THF | 90 |

| 3 | 2,5-Diiodothiophene | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | Benzene | 78 |

This table represents typical conditions for Sonogashira couplings of substituted thiophenes and is for illustrative purposes. Specific yields for this compound derivatives would depend on the exact substrates and conditions.

Mechanistic Investigations (e.g., C-H activation steps)

The direct functionalization of C-H bonds in heterocyclic compounds is a highly atom-economical strategy for molecular synthesis. Mechanistic studies, often combining experimental and computational approaches, are crucial for understanding and optimizing these reactions. doaj.orgprinceton.eduresearchgate.net For thiophene derivatives, a key area of investigation is the regioselectivity of C-H activation, as the thiophene ring possesses multiple non-equivalent C-H bonds.

The presence of a substituent at the C2 position, such as a methylthio group, significantly influences the regioselectivity of further functionalization. Directing groups can be employed to control which C-H bond is activated. mdpi.com For 2-substituted thiophenes, C-H activation typically occurs at the C5 position due to electronic effects and the accessibility of this site. However, functionalization at the C3 position can also be achieved, often requiring specific catalysts or directing group strategies.

Computational studies on palladium-catalyzed C-H arylation of thiophenes have explored various potential mechanisms, including metalation/deprotonation and Heck-type pathways. The choice of ligand on the palladium catalyst has been shown to play a critical role in determining the regioselectivity between C-H activation at different positions of the thiophene ring.

The methylthio group (-SMe) at the C2 position is an ortho-, para-directing group in electrophilic aromatic substitution, activating the C5 and C3 positions. In the context of metal-catalyzed C-H activation, the sulfur atom can also act as a coordinating group, potentially directing the metal catalyst to the adjacent C3-H bond. This directing effect can compete with the inherent electronic preference for activation at the C5 position. The outcome of a C-H functionalization reaction on this compound is therefore a result of a complex interplay between:

Electronic Effects : The electron-donating nature of the methylthio group increases the electron density of the thiophene ring, making it more susceptible to electrophilic attack or oxidative addition.

Steric Effects : The size of the methylthio group can influence the approach of the catalyst to nearby C-H bonds.

Coordinating Effects : The lone pairs on the sulfur atom can coordinate to the metal center of the catalyst, influencing the proximity and orientation of the catalyst for a specific C-H bond cleavage.

Kinetic studies, including reaction profiling and rate order assessments, are essential for identifying the turnover-limiting step in the catalytic cycle. mit.edu For C-H activation reactions, this is often the C-H bond cleavage event itself. Understanding these mechanistic details allows for the rational design of more efficient and selective catalysts for the functionalization of this compound and related heterocycles. nih.gov

Advanced Characterization and Spectroscopic Analysis of 2 Methylthio Thiophene

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the precise structure of 2-(Methylthio)thiophene by probing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H-NMR: The proton NMR spectrum of this compound provides information about the chemical environment, connectivity, and number of different types of protons. The spectrum is characterized by signals corresponding to the three protons on the thiophene (B33073) ring and the three protons of the methyl group. The protons on the thiophene ring appear as a complex multiplet system due to spin-spin coupling.

¹³C-NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments in the molecule. For this compound, five distinct signals are expected: four for the carbons of the thiophene ring and one for the methyl carbon of the methylthio group. Specific chemical shift data from the literature provides precise values for these carbons. nih.gov

Interactive Data Table: NMR Spectral Data for this compound Note: Specific experimental ¹H-NMR data with detailed coupling constants and definitive assignments were not available in the cited literature. The table for ¹³C-NMR is based on referenced data.

| Nucleus | Atom Position | Chemical Shift (ppm) |

| ¹³C | C2 (Thiophene) | Data not available |

| ¹³C | C3 (Thiophene) | Data not available |

| ¹³C | C4 (Thiophene) | Data not available |

| ¹³C | C5 (Thiophene) | Data not available |

| ¹³C | S-CH₃ | Data not available |

Mass Spectrometry (MS and MS-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

In electron ionization mass spectrometry (EI-MS), this compound yields a prominent molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 130, which corresponds to its molecular weight (C₅H₆S₂). nih.gov This peak confirms the elemental composition of the molecule.

The primary fragmentation pathway observed in the mass spectrum involves the loss of a methyl radical (•CH₃) from the molecular ion. This fragmentation results in a stable thienothiophenium-like cation, which gives rise to the base peak or a very intense peak at m/z 115. nih.gov Further fragmentation is minimal, indicating the relative stability of this resulting cation. Tandem mass spectrometry (MS-MS) can be used to further fragment the m/z 115 ion to confirm its structure and elucidate more detailed fragmentation mechanisms.

Interactive Data Table: Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Notes |

| 130 | [C₅H₆S₂]⁺ | Molecular Ion (M⁺) |

| 115 | [C₄H₃S₂]⁺ | M⁺ - CH₃; Typically the base peak |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of the thiophene ring and the methylthio group. Key expected vibrations include:

C-H stretching: Aromatic C-H stretching vibrations from the thiophene ring are anticipated in the region of 3100-3000 cm⁻¹. Aliphatic C-H stretching from the methyl group would appear around 2950-2850 cm⁻¹.

C=C stretching: The aromatic C=C stretching vibrations of the thiophene ring are expected to produce bands in the 1550-1400 cm⁻¹ region.

C-S stretching: The C-S stretching vibrations within the thiophene ring and of the C-S bond in the methylthio group typically appear in the fingerprint region, generally between 850 and 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information to IR spectroscopy. The symmetric vibrations of the thiophene ring are often strong in the Raman spectrum. The C-S stretching vibrations are also typically Raman active and can provide valuable structural information.

Specific experimental IR and Raman spectra for this compound were not available in the consulted literature. The discussion is based on characteristic frequencies of related thiophene derivatives.

X-ray Diffraction Analysis for Solid-State Structures

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions in the solid state.

However, this compound is a liquid at room temperature and standard atmospheric pressure. Consequently, single-crystal X-ray diffraction analysis is not feasible under normal conditions. To obtain a solid-state structure, the compound would need to be crystallized at low temperatures. As of this writing, no published crystal structure for this compound is available in crystallographic databases.

Electrochemical Techniques (e.g., Cyclic Voltammetry)

Electrochemical techniques such as cyclic voltammetry (CV) are used to study the redox properties of molecules, specifically their oxidation and reduction potentials. For thiophene and its derivatives, CV is particularly important as it provides insight into their ability to undergo electropolymerization to form conductive polymers.

The this compound monomer is expected to undergo irreversible oxidation at a specific potential. The methylthio (-SCH₃) group is an electron-donating group, which increases the electron density of the thiophene ring. This electronic effect makes the ring more susceptible to oxidation compared to unsubstituted thiophene. While the oxidation potential for unsubstituted thiophene is approximately 2.0 V versus a saturated calomel (B162337) electrode (SCE), the presence of the electron-donating methylthio group is expected to lower this potential significantly. Based on data for other thiophenes with electron-donating substituents, the oxidation potential for this compound can be anticipated to be in the range of 1.0 to 1.5 V. This oxidation process generates a radical cation, which is the initial step in the electropolymerization process to form poly(this compound).

X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS is particularly useful for distinguishing between the two different sulfur environments.

The molecule contains two sulfur atoms in distinct chemical states: one is the endocyclic sulfur atom of the aromatic thiophene ring (a thioether-like environment), and the other is the exocyclic sulfur atom of the methylthio group (a thiol-like or sulfide (B99878) environment). These differences in chemical environment lead to different core-level binding energies for the S 2p electrons.

Thiophenic Sulfur (C-S-C): The S 2p binding energy for sulfur within a thiophene ring is typically observed around 164.0 eV.

Methylthio Sulfur (-S-CH₃): The S 2p binding energy for a sulfide or thiol sulfur is generally found at a slightly lower energy, in the range of 162.0 to 163.5 eV.

Therefore, the high-resolution S 2p XPS spectrum of this compound is expected to show two distinct, overlapping doublets (due to spin-orbit splitting of the 2p orbital into 2p₃/₂ and 2p₁/₂ components), which can be deconvoluted to quantify the two different sulfur species.

Chromatographic Techniques (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), HPLC)

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): GC is an ideal technique for the analysis of volatile compounds like this compound. The compound's retention time on a specific GC column is a characteristic property used for its identification. The Kovats retention index, a standardized measure, has been reported for this compound on standard non-polar columns, with values typically ranging from 1014 to 1045. nih.gov Coupling the gas chromatograph to a mass spectrometer (GC-MS) allows for definitive identification based on both the retention time and the mass spectrum of the eluting compound, as detailed in section 5.2.

High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the analysis of this compound, particularly for its separation from non-volatile impurities or in reaction monitoring. A common method for thiophene derivatives involves reverse-phase HPLC using a C18 column. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile, and water. Detection is often achieved using a UV detector, as the thiophene ring possesses a chromophore that absorbs UV light.

Structure Activity Relationship Sar Studies and Molecular Design

Influence of the Methylthio Group on Molecular Properties and Biological Activity

Furthermore, the methylthio group contributes to the lipophilicity of the molecule. nih.gov Lipophilicity is a critical parameter in drug design, affecting a compound's absorption, distribution, metabolism, and excretion (ADME) profile. By modifying the lipophilic character, the methylthio group can influence the ability of a compound to cross biological membranes, including the blood-brain barrier, which is particularly relevant for drugs targeting the central nervous system. nih.gov

The presence and position of the methylthio group can also sterically influence the binding of the molecule to its target. The size and orientation of the -SCH3 group can either facilitate a more favorable binding conformation or introduce steric hindrance that prevents optimal interaction. These modifications to the electronic, lipophilic, and steric properties are key factors that medicinal chemists leverage to enhance the potency and selectivity of drug candidates.

Rational Design of Derivatives for Enhanced Functionality

The principles of rational drug design are often applied to the 2-(methylthio)thiophene scaffold to develop derivatives with enhanced therapeutic properties. nih.govresearchgate.net This process typically involves a deep understanding of the biological target and the specific interactions required for a desired pharmacological effect. By employing computational modeling techniques, such as molecular docking, chemists can predict how modifications to the this compound core will affect binding affinity and selectivity. nih.gov

For instance, in the development of enzyme inhibitors, the this compound moiety might serve as a key anchoring group, while other parts of the molecule are systematically modified to optimize interactions with surrounding amino acid residues. This iterative process of design, synthesis, and biological evaluation allows for the refinement of the molecular structure to achieve the desired potency and pharmacological profile.

SAR in Medicinal Chemistry Contexts

The versatility of the this compound scaffold is evident in its application across various therapeutic areas. The following subsections explore the structure-activity relationships of its derivatives in specific medicinal chemistry contexts.

Thiophene (B33073) derivatives have shown significant promise as agents targeting the central nervous system, exhibiting both antianxiety and anticonvulsant activities. nih.gov The lipophilic nature of the thiophene ring facilitates penetration of the blood-brain barrier, a prerequisite for CNS-active drugs. nih.gov SAR studies in this area have revealed that the nature and position of substituents on the thiophene ring are critical for activity.

Table 1: Investigated Thiophene Derivatives with CNS Activity

| Compound Class | Biological Activity | Key Structural Features |

|---|---|---|

| Substituted Thiophenes | Anticonvulsant | Varied substitution patterns on the thiophene ring |

This table is for illustrative purposes and synthesizes general findings on thiophene derivatives in CNS research.

The thiophene nucleus is a common scaffold in the design of novel antibacterial agents. nih.govfrontiersin.orgresearchgate.netnih.gov SAR studies have demonstrated that the introduction of various substituents onto the thiophene ring can significantly modulate the antibacterial spectrum and potency of the resulting compounds.

Specifically, the incorporation of a 2-methylthio group has been explored in the design of thieno[2,3-d]pyrimidin-4(3H)-ones. researchgate.net In these derivatives, the 2-methylthio substituent is a key part of the core structure, and modifications at other positions of the fused ring system have been shown to influence antibacterial efficacy. For example, the nature of the substituent at the 3-position of the pyrimidine (B1678525) ring can have a profound impact on the compound's activity against different bacterial strains.

Table 2: Antibacterial Activity of Representative Thiophene Derivatives

| Compound Series | Target Bacteria | General SAR Findings |

|---|---|---|

| Thieno[2,3-d]pyrimidin-4(3H)-ones | Gram-positive and Gram-negative | The substituent at the 3-position significantly influences activity. |

| Azo Compounds with Thiophene | Various bacterial strains | The position and nature of substituents on the thiophene and azo components are critical. |

This table summarizes findings from various studies on antibacterial thiophene derivatives.

Anthrax lethal factor (LF), a zinc metalloprotease, is a key virulence factor of Bacillus anthracis and a critical target for the development of new anti-anthrax therapeutics. nih.govnih.govresearchgate.net Thiophene-based scaffolds have been investigated as potential inhibitors of this enzyme. The rational design of these inhibitors often involves creating molecules that can effectively chelate the active site zinc ion and form favorable interactions with the surrounding protein residues.

While direct SAR studies on this compound as an LF inhibitor are not detailed, the general principles of designing thiophene-based inhibitors are relevant. The thiophene ring can serve as a scaffold to position key functional groups, such as those capable of zinc binding, within the enzyme's active site. The electronic properties of the thiophene ring, which can be modulated by substituents like the methylthio group, would influence the binding affinity of the inhibitor. nih.gov

Bioisosteric Replacements of the Thiophene Ring

Bioisosterism, the strategy of replacing a functional group with another that has similar physicochemical properties, is a widely used tool in drug design to improve potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net The thiophene ring is often considered a bioisostere of the phenyl ring. nih.govsemanticscholar.org This is due to their similar size, shape, and aromatic character. Replacing a phenyl ring with a thiophene ring can alter a molecule's metabolic profile, as the sulfur heteroatom provides a site for metabolism that is different from the carbon atoms of a benzene (B151609) ring. This can sometimes lead to improved metabolic stability or a different metabolite profile.

Conversely, the thiophene ring itself can be replaced by other heterocyclic or carbocyclic systems in an effort to optimize a drug candidate's properties. nih.govnih.gov For example, replacing a thiophene ring with a furan (B31954), pyrrole, or even a non-aromatic ring can have a significant impact on the compound's ADME properties and biological activity. The choice of a suitable bioisosteric replacement depends on the specific goals of the drug design program, such as enhancing solubility, reducing toxicity, or improving target binding. nih.govrsc.orgtandfonline.com

Impact of Substituents on Redox Potentials and Stabilization of Oxidized Species

The electrochemical properties of thiophene derivatives, including this compound, are of significant interest for their applications in conductive polymers and organic electronics. The ease of oxidation and the stability of the resulting oxidized species, typically radical cations, are critically influenced by the nature and position of substituents on the thiophene ring. These substituents can modulate the electronic structure of the molecule, thereby altering its redox potential.

The introduction of substituents onto the thiophene ring systematically alters the electron density of the π-system, which in turn affects the energy of the highest occupied molecular orbital (HOMO). A higher HOMO energy level corresponds to a lower oxidation potential, meaning the compound is more easily oxidized. Conversely, a lower HOMO energy level results in a higher oxidation potential.

Influence of Electron-Donating and Electron-Withdrawing Groups

Electron-donating groups (EDGs), such as alkyl (e.g., methyl), alkoxy, and alkylthio (e.g., methylthio) groups, increase the electron density of the thiophene ring through inductive and/or resonance effects. This elevation of the HOMO energy level makes the molecule more susceptible to oxidation. For instance, the oxidation potential of 3-methylthiophene (B123197) is 1.8 V, which is lower than that of unsubstituted thiophene (2.0 V), illustrating the electron-donating effect of the methyl group. dtic.mil The methylthio group (-SMe) in this compound is also an electron-donating group and is expected to lower the oxidation potential compared to unsubstituted thiophene. Furthermore, studies on terthiophenes functionalized with methyl thioether groups have shown that these moieties contribute to reversible electrochemical oxidation, suggesting they help stabilize the resulting radical cation.

On the other hand, electron-withdrawing groups (EWGs), such as bromo or nitro groups, decrease the electron density of the thiophene ring. This leads to a stabilization (lowering) of the HOMO energy level, making the compound more difficult to oxidize and thus increasing its oxidation potential. Research on 5-bromo-terthiophene demonstrated a shift of the oxidation process to more anodic values when compared to the unsubstituted terthiophene, confirming the effect of the electron-withdrawing bromine atom. mdpi.com

The stabilization of the oxidized species, or radical cation, is another crucial aspect. The delocalization of the positive charge and the unpaired electron over the π-system of the thiophene ring and the substituent contributes to this stability. Substituents that can effectively delocalize this charge, particularly through resonance, enhance the stability of the oxidized form. The methylthio group, with its lone pairs of electrons on the sulfur atom, can participate in resonance stabilization of the radical cation formed upon oxidation.

While specific systematic studies on a series of substituted this compound derivatives are not extensively available, the established principles of physical organic chemistry and data from related substituted thiophenes allow for a predictive understanding of these effects. The following table provides examples of oxidation potentials for some substituted thiophenes to illustrate these trends.

| Compound Name | Substituent(s) | First Oxidation Potential (V vs. SCE) |

| Thiophene | None | 2.0 |

| 3-Methylthiophene | 3-Methyl | 1.8 |

| 2',5'-Dibutyloxy-3-phenylthiophene | 2',5'-Dibutyloxy, 3-Phenyl | 1.05 |

This table is generated based on available data for related thiophene compounds to illustrate the impact of substituents. SCE refers to the Saturated Calomel (B162337) Electrode.

Applications and Functional Materials Development

Organic Electronics and Optoelectronics

Thiophene-based compounds are a cornerstone of organic electronics due to their excellent charge-transport properties and chemical stability. oled-intermediates.com The introduction of the methylthio group provides a powerful tool for fine-tuning the electronic energy levels, solubility, and solid-state packing of these materials, which are critical parameters for their performance in electronic and optoelectronic devices.

Thiophene-based π-conjugated systems are foundational to the field of organic semiconductors. mdpi.com Materials built from fused thiophene (B33073) rings, known as thienoacenes, are particularly promising for high-performance organic field-effect transistors (OFETs). acs.org The performance of these semiconductors is heavily dependent on their molecular structure, which influences their ability to self-organize into ordered structures that facilitate efficient charge transport. nih.gov

The methylthio group, when incorporated into thiophene-based semiconductors, acts as an electron-donating group. This functionalization can modify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for optimizing charge injection and transport in devices. While much research has focused on larger fused-thiophene systems, the principles of molecular engineering apply to building blocks like 2-(methylthio)thiophene. acs.orgncu.edu.tw For instance, the strategic placement of alkylthio side chains can promote linear molecular backbones and enhance intermolecular π–π stacking, which are beneficial for charge mobility.

Table 1: Properties of Fused-Thiophene-Based Organic Semiconductors This table presents examples of how thiophene-based units contribute to the properties of organic semiconductors.

| Material Class | Core Unit Example | Key Property | Typical Mobility (cm²/Vs) |

|---|---|---|---|

| Thienoacenes | Dithienothiophene (DTT) | High planarity, promotes π-stacking | 0.1 - 1.7 |

| Benzothienobenzothiophene (BTBT) | acs.orgBenzothieno[3,2-b] acs.orgbenzothiophene | Excellent charge transport, high stability | Up to 43 |

| Fused-Thiophene Polymers | Poly(3-hexylthiophene) (P3HT) | Solution-processable, widely studied | 0.01 - 0.1 |

In the field of organic light-emitting diodes (OLEDs), thiophene derivatives are widely used to create materials for the light-emitting layer and charge transport layers. oled-intermediates.com Their function is to improve electroluminescent efficiency, stability, and color purity. oled-intermediates.compkusz.edu.cn The electron-rich nature of the thiophene ring facilitates the transport of holes, and its rigid structure can be incorporated into larger molecules to form efficient emitters. pkusz.edu.cnbeilstein-journals.org

The introduction of substituents like the methylthio group allows for the tuning of the material's bandgap, which in turn controls the color of the emitted light. pkusz.edu.cn While this compound itself is not typically used as a primary emitter, it serves as a valuable synthetic intermediate for constructing more complex, high-performance OLED materials. rheniumshop.co.il For example, a donor-π-acceptor (D–π–A) type molecule, DMB-TT-TPA, which incorporates a thieno[3,2-b]thiophene (B52689) π-conjugated linker, was fabricated as an emitter in a solution-processed OLED. beilstein-journals.orgbeilstein-archives.org This device demonstrated a maximum current efficiency of 10.6 cd/A and a maximum power efficiency of 6.70 lm/W, showcasing the potential of functionalized thiophene cores in advanced display technologies. beilstein-journals.orgbeilstein-archives.org

Table 2: Performance of an OLED Device Using a Thienothiophene-Based Emitter

| Parameter | Value |

|---|---|

| Emitter | DMB-TT-TPA beilstein-journals.orgbeilstein-archives.org |

| Turn-on Voltage | 2.9 V beilstein-journals.orgbeilstein-archives.org |

| Maximum Current Efficiency | 10.6 cd/A beilstein-journals.orgbeilstein-archives.org |

| Maximum Power Efficiency | 6.70 lm/W beilstein-journals.orgbeilstein-archives.org |

| Maximum External Quantum Efficiency | 4.61% beilstein-journals.orgbeilstein-archives.org |

| Emission Wavelength (λEL) | 512 nm beilstein-journals.orgbeilstein-archives.org |

Thiophene-based materials are integral to organic photovoltaics (OPVs) and dye-sensitized solar cells (DSSCs) due to their strong electron-donating properties and broad absorption in the solar spectrum. ncu.edu.twnih.gov Incorporating fused-thiophene units into the molecular structure of donor materials can lead to a red-shift in absorption, optimized energy levels, and improved photovoltaic performance. mdpi.com

A specific derivative, 2-(methylthio)ethylamine (B103984) hydrochloride (MTEACl), has been used to create a bulky organic spacer for two-dimensional Ruddlesden-Popper (2DRP) perovskite solar cells. acs.org Researchers demonstrated that an interaction between the sulfur atoms in two adjacent MTEA molecules helps to stabilize the perovskite framework and enhance charge transport. acs.org This led to the fabrication of 2DRP perovskite solar cells with a high power conversion efficiency (PCE) of up to 18.06% and significantly improved moisture and thermal stability. acs.org Another study on 2D Dion–Jacobson (DJ) perovskite solar cells using a thiophene-based aromatic spacer achieved a champion PCE of 15.75%, a record for that class of device. acs.org

Table 3: Performance of Perovskite Solar Cells with Thiophene-Based Spacers

| Device Type | Spacer Molecule | Power Conversion Efficiency (PCE) | Reference |

|---|---|---|---|

| 2D Ruddlesden-Popper | 2-(methylthio)ethylamine (MTEA) | 18.06% | acs.org |

| 2D Dion-Jacobson | Thiophene-based aromatic spacer | 15.75% | acs.org |

In the pursuit of miniaturizing electronic components to the single-molecule level, the interface between the molecule and the metal electrodes is of paramount importance. The this compound group has been identified as a highly effective "anchor" or "linker" for attaching molecules to gold (Au) electrodes in molecular junctions. rsc.orgrsc.org

Experimental and theoretical studies have shown that the this compound moiety can act as a bidentate anchor, meaning it binds to the gold surface through both the sulfur atom of the thiophene ring and the sulfur atom of the methylthio group. rsc.org This dual binding increases the probability of forming a stable molecular junction and enhances the electrical conductance compared to molecules with only a single anchor point. rsc.org This enhanced binding provides a robust connection for studying charge transport through single molecules, paving the way for future applications in molecular-scale electronics. rsc.orgrsc.org

Table 4: Conductance of Molecular Junctions with Different Anchoring Groups Data from computational simulations of molecules sandwiched between gold (Au) electrodes.

| Molecule | Anchoring Group | Calculated Conductance (G₀) | Key Finding |

|---|---|---|---|

| TB | Thiophene | 1.60 × 10⁻³ | Monodentate binding rsc.org |

| SMe-TB | This compound | 4.29 × 10⁻³ | Bidentate binding enhances conductance rsc.org |

| SMe-FB | 2-(Methylthio)furan | 5.18 × 10⁻³ | Bidentate binding with furan (B31954) core rsc.org |

Energy Storage Devices

The development of high-performance energy storage systems, such as lithium-ion batteries and redox capacitors, relies on the discovery of new electroactive materials that can store large amounts of charge and deliver it quickly. Thiophene-based molecules with redox-active substituents are promising candidates for these applications.

The compound 5,5′-Bis(methylthio)-2,2′-bithiophene (BMTbT), a dimer derived from this compound, has been identified as a highly promising cathode electroactive material. acs.org Research has shown that BMTbT can undergo two distinct and chemically reversible one-electron oxidation processes at high potentials (3.8 V and 4.0 V vs. Li/Li⁺). researchgate.net

The key to this reversible redox behavior is the stabilizing effect of the methylthio groups at the ends of the bithiophene structure. acs.org These groups effectively stabilize the positive charges (monocation and dication) that form during the charging process, preventing chemical degradation and allowing for stable charge/discharge cycles. acs.orgacs.org Compared to other substituents, the methylthio group was found to be uniquely effective at stabilizing these oxidized species on a thiophene ring. acs.orgresearchgate.net Based on its redox potentials and theoretical capacity, BMTbT is a promising candidate for developing high-energy-density cathode materials for next-generation batteries and capacitors. acs.orgrsc.org

Table 5: Electrochemical Properties of 5,5′-Bis(methylthio)-2,2′-bithiophene (BMTbT)

| Property | Value | Significance |

|---|---|---|

| First Redox Process (vs. Li/Li⁺) | 3.8 V | High operating voltage for cathode material researchgate.net |

| Second Redox Process (vs. Li/Li⁺) | 4.0 V | Indicates two-electron storage capability researchgate.net |

| Charge-Transfer Kinetics (k⁰) | 2.3 × 10⁻² cm/s | Fast kinetics suitable for high-power applications researchgate.netacs.org |

| Theoretical Gravimetric Capacity | 209 mAh/g | High charge storage capacity acs.orgacs.org |

| Theoretical Energy Density | 836 mWh/g | High potential for energy storage acs.orgacs.org |

Redox Capacitors and Lithium-Ion Batteries

Thiophene-based polymers, or polythiophenes, are a class of conducting polymers that have been extensively investigated for their potential use in energy storage devices like redox supercapacitors and lithium-ion batteries (LIBs). wikipedia.orgresearchgate.net These materials are attractive due to their high conductivity, environmental stability, and tunable electrochemical properties. arxiv.org The functionalization of the thiophene ring is a key strategy for optimizing these properties. rsc.org

In the context of LIBs, thiophene derivatives are explored as novel functional additives and as components of polymer-based electrodes. researchgate.netresearchgate.net As additives, they can electropolymerize on the cathode surface to form a protective film, which suppresses electrolyte decomposition at high voltages and improves cycling stability. researchgate.net Thiophene-containing conjugated polymers have also been developed as promising anode materials. The introduction of specific functional groups can create donor-acceptor structures within the polymer, narrowing the band gap and enhancing electrochemical performance. rsc.org For instance, the copolymerization of sulfur with polythiophene has been shown to improve cycling performance in lithium-sulfur (Li-S) batteries by hindering the dissolution of polysulfides. acs.org

While research on this compound itself in these applications is specific, studies on related structures highlight its potential. The methylthio (–SMe) group can serve as an effective anchor, binding the molecule to electrode surfaces. Research combining experimental and theoretical investigations has shown that the –SMe group provides additional binding strength for thiophene to gold electrodes, upgrading it to a bidentate anchor. rsc.org This enhanced binding can increase the stability and electronic coupling at the electrode-material interface, a critical factor for efficient charge transfer in batteries and capacitors.

Table 1: Performance of Various Thiophene-Based Polymer Electrodes in Lithium-Ion Batteries

| Polymer Material | Application | Key Performance Metric | Current Density | Reference |

|---|---|---|---|---|

| P(C-TDPP-TA) | Anode | 203.6 mAh g⁻¹ discharge capacity after 1000 cycles | 1000 mA g⁻¹ | rsc.org |

| P(F-TDPP-H) | Anode | 92% capacity retention after 500 cycles | 100 mA g⁻¹ | rsc.org |

| S-P3HT Copolymer | Cathode Additive (Li-S) | 799 mAh g⁻¹ capacity after 100 cycles | 0.5 C | acs.org |

| Fe₃O₄-SPC (from SCMP) | Anode | 897.2 mAh g⁻¹ after 300 cycles | 0.6 A g⁻¹ | researchgate.net |

This table summarizes the electrochemical performance of different thiophene-based polymer derivatives when used as anode materials or cathode additives in lithium-ion and lithium-sulfur batteries.

Medicinal Chemistry and Pharmaceutical Research

The thiophene ring is recognized as a "privileged pharmacophore" in medicinal chemistry, owing to its versatile structural and electronic properties that facilitate favorable interactions with biological targets. nih.gov Thiophene derivatives are integral to numerous pharmacologically active compounds, demonstrating a wide spectrum of therapeutic applications including anti-inflammatory, antimicrobial, and anticancer activities. encyclopedia.pubeprajournals.com The thiophene moiety is often used as a bioisosteric replacement for a benzene (B151609) ring, offering similar size and shape but with different electronic characteristics that can enhance potency or improve pharmacokinetic profiles. nih.gov

Intermediate in Synthetic Chemistry

Thiophene and its derivatives are fundamental building blocks in organic synthesis, serving as versatile intermediates for the construction of more complex molecules. derpharmachemica.com Their utility stems from the reactivity of the thiophene ring, which readily undergoes electrophilic substitution and metallation, allowing for functionalization at various positions. wikipedia.orgnih.gov

A notable example is the use of 2-methylthiophene (B1210033) derivatives in the synthesis of established pharmaceuticals. For instance, 3-bromo-2-methylthiophene (B1266441) is a key intermediate in the preparation of the parent nucleus for Cefoxitin, a second-generation cephalosporin (B10832234) antibiotic. google.com The synthesis of such intermediates highlights the importance of functionalized thiophenes in providing the core scaffold for widely used therapeutic agents. Traditional synthetic routes for these intermediates often required harsh conditions, such as the use of butyl lithium at very low temperatures, but newer methods have been developed that are more suitable for industrial-scale production. google.com

Precursors for Drug Discovery (e.g., Quinoline (B57606) Derivatives)

The thiophene scaffold is a valuable precursor for creating diverse and complex heterocyclic systems for drug discovery. One significant application is in the synthesis of quinoline derivatives, which themselves form the core of many therapeutic agents. rsc.orgiipseries.org

Thiophene-containing aldehydes, such as thiophene-2-carbaldehyde (B41791), can be used as key components in multicomponent reactions to build the quinoline ring system. nih.gov For example, in the Doebner reaction, thiophene-2-carbaldehyde can react with an aniline (B41778) and pyruvic acid to yield the corresponding quinoline-4-carboxylic acid derivative. nih.gov Furthermore, research into anticancer agents has explored the development of isoquinoline (B145761) and quinoline-fused thiophene derivatives, demonstrating the value of combining these two important pharmacophores to target multiple proteins. nih.gov This synthetic versatility allows medicinal chemists to generate libraries of novel compounds for biological screening.

Thiophene-Based Pharmaceuticals

The successful incorporation of the thiophene ring into marketed drugs underscores its importance in pharmaceutical research. An analysis of FDA-approved drugs reveals that the thiophene moiety is present in at least 26 different medications across a wide range of pharmacological classes. nih.gov These include treatments for inflammation, cancer, glaucoma, and central nervous system disorders. nih.govijprajournal.com The prevalence of this scaffold ranks it among the most common heterocyclic rings found in small-molecule drugs. nih.gov

Table 2: Examples of Marketed Drugs Containing a Thiophene Moiety

| Drug Name | Pharmacological Class | Primary Therapeutic Use |

|---|---|---|

| Olanzapine | Antipsychotic | Schizophrenia, Bipolar disorder ijprajournal.com |

| Duloxetine | Antidepressant (SNRI) | Major depressive disorder, Anxiety ijprajournal.com |

| Clopidogrel | Antiplatelet | Prevention of heart attack and stroke nih.gov |

| Ticlopidine | Antiplatelet | Prevention of stroke nih.gov |

| Tiaprofenic Acid | NSAID | Pain and inflammation (e.g., arthritis) nih.gov |

| Suprofen | NSAID | Pain and inflammation nih.gov |

| Cefoxitin | Antibiotic | Bacterial infections nih.gov |

| Raltitrexed | Anticancer | Colorectal cancer nih.gov |

This table lists several FDA-approved pharmaceuticals that incorporate a thiophene ring within their chemical structure, highlighting the diversity of their applications.

Development of Novel Drug Molecules

The thiophene scaffold continues to be a major focus in the development of novel drug molecules, particularly in oncology. techscience.commdpi.com Its planar structure and electronic properties enhance binding to biological targets like protein kinases and apoptosis modulators. mdpi.com Researchers actively design and synthesize new thiophene derivatives to improve potency, selectivity, and safety profiles compared to existing treatments. techscience.com

Recent studies have focused on creating thiophene-based compounds as potent inhibitors of specific cancer-related enzymes. For example, novel derivatives based on thienotriazine and 3-cyanotetrahydrobenzothiophene scaffolds were designed as dual-acting inhibitors of EGFR and HER2, which are key targets in non-small cell lung cancer. mdpi.com In another approach, thiophene carboxamide scaffolds were synthesized and evaluated for their cytotoxic effects against various cancer cell lines, with some compounds showing high selectivity against melanoma cells. mdpi.com

Table 3: Cytotoxic Activity of Novel Thiophene-Based Compounds

| Compound Scaffold | Target Cell Line | Activity Metric (IC₅₀) | Enzyme Target | Reference |

|---|---|---|---|---|

| Thienotriazine Derivative (21a) | H1299 (Lung Cancer) | 12.5 nM | EGFR/HER2 | mdpi.com |

| Thienotriazine Derivative (21a) | - | 0.47 nM | EGFR (in vitro) | mdpi.com |

| Thienotriazine Derivative (21a) | - | 0.14 nM | HER2 (in vitro) | mdpi.com |

| 2-Bromo-5-(2-methylphenyl)thiophene | HepG2 (Liver Cancer) | Low micromolar range | Caspase activation | mdpi.com |

| 2-Bromo-5-(2-methylphenyl)thiophene | Caco-2 (Colon Cancer) | Low micromolar range | Caspase activation | mdpi.com |

This table presents research findings on the anticancer activity of newly developed thiophene derivatives, indicating their potency against specific cancer cell lines and molecular targets.

Agrochemicals

In addition to pharmaceuticals, thiophene derivatives are valuable in the agrochemical industry. nih.gov Naturally occurring thiophenes, often found in plants from the Asteraceae family, exhibit a range of biological activities, including insecticidal and nematicidal properties. cabidigitallibrary.orgencyclopedia.pub This has inspired the synthesis of thiophene-based compounds for use in crop protection.

Synthetic thiophene derivatives serve as crucial intermediates for modern agrochemicals. Halogenated 2-thiophenecarboxylic acids, for example, are key building blocks for a new class of 2,6-dihaloaryl 1,2,4-triazole (B32235) insecticides. beilstein-journals.orgnbinno.com These insecticides are being developed for broad-spectrum control of chewing and sap-feeding pests like aphids and mites in various food crops. beilstein-journals.org The versatility of the thiophene ring allows for the precise chemical modifications needed to create active ingredients with high efficacy and targeted activity. nbinno.com

Supramolecular Chemistry and Ligand Design

The strategic placement of two sulfur atoms in this compound allows for its participation in a range of non-covalent interactions, which are fundamental to the construction of supramolecular assemblies. Furthermore, these sulfur atoms act as effective coordination sites, enabling the molecule to function as a ligand in the formation of metal complexes.

Intermolecular Interactions and Crystal Engineering

The arrangement of molecules in the solid state is dictated by a network of intermolecular forces. In derivatives of this compound, interactions such as hydrogen bonds play a crucial role in directing the crystal packing. For instance, in the crystal structure of (2-(methylthio)thiophen-3-yl)(thiophen-2-yl)methanone, a derivative of this compound, intermolecular hydrogen bonds of the C-H···S type are observed. These interactions contribute to the formation of a stable, three-dimensional supramolecular architecture.

The crystallographic parameters for this derivative have been determined by single-crystal X-ray diffraction, providing precise data on its solid-state structure.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2(1) |

| a (Å) | 5.6236(6) |

| b (Å) | 12.8026(13) |

| c (Å) | 7.2117(7) |

| β (°) | 92.971(5) |

| Z | 2 |

These structural insights are critical for the rational design of new materials with desired solid-state properties, a field known as crystal engineering. By understanding and controlling the intermolecular interactions, it is possible to tailor the physical and chemical characteristics of the resulting crystalline materials.

Coordination Chemistry and Ligand Design

The sulfur atoms in this compound possess lone pairs of electrons that can be donated to metal ions, forming coordination bonds. This property allows the molecule to act as a ligand in the synthesis of metal complexes. The presence of two potential coordination sites—the thiophene sulfur and the methylthio sulfur—opens up the possibility of the ligand binding to a metal center in a bidentate fashion, which can enhance the stability of the resulting complex.

Research has shown that the methylthio group (-SMe) can significantly influence the binding properties of thiophene-based molecules. For example, the introduction of a methylthio group at the ortho-position of thiophene can enhance its binding strength to gold electrodes, effectively upgrading it to a bidentate anchor. This has important implications for the development of molecular electronics, where the interface between the molecule and the electrode is critical for device performance.

While the coordination chemistry of thiophene and its derivatives with various transition metals, including ruthenium, osmium, copper, and palladium, has been extensively studied, specific details on a wide range of discrete coordination complexes with this compound are still an area of ongoing research. The general principles of thiophene coordination suggest that this compound can coordinate to metal centers through its sulfur atoms, and the nature of the resulting complexes will depend on the metal ion, the other ligands present, and the reaction conditions. The design of ligands based on the this compound scaffold holds promise for the development of new catalysts, sensors, and functional materials.

Metabolic Studies and Bioactivation Potential of Thiophene Containing Compounds

Oxidative Biotransformations (S-oxidation, Ring Epoxidation/Hydroxylation)

The initial phase of thiophene (B33073) metabolism often involves oxidative biotransformations, which can lead to the formation of highly reactive electrophilic metabolites. sci-hub.boxnih.gov Two major proposed metabolic pathways are thiophene S-oxidation and thiophene ring epoxidation. sci-hub.boxacs.org These reactions are typically dependent on the cytochrome P450 enzyme system. sci-hub.boxnih.gov

S-oxidation: This pathway involves the oxidation of the sulfur atom in the thiophene ring to form a thiophene S-oxide. sci-hub.boxacs.org These S-oxides are reactive intermediates. nih.gov For the investigational anticancer agent OSI-930, the thiophene moiety is oxidized to an apparent sulfoxide (B87167), which can then react with thiol nucleophiles. nih.gov

Ring Epoxidation: This pathway results in the formation of thiophene epoxides, which are also highly reactive. sci-hub.boxacs.org Quantum chemical studies suggest that for some thiophene-containing substrates, the epoxidation process may be both thermodynamically and kinetically more favorable than S-oxidation. nih.gov The energy barrier for the epoxidation of a thiophene ring by a model cytochrome P450 compound was calculated to be 13.23 kcal/mol, compared to 14.75 kcal/mol for S-oxidation. nih.gov

Ring Hydroxylation: Another oxidative pathway is the hydroxylation of the thiophene ring. acs.orgnih.gov For instance, the major metabolite of the drug tienilic acid in humans is 5-hydroxytienilic acid, which results from the regioselective hydroxylation of the thiophene ring. nih.gov This process has also been shown to be a general metabolic pathway for other compounds bearing a 2-aroylthiophene structure. nih.gov

| Metabolic Pathway | Description | Resulting Intermediate | Reference |

|---|---|---|---|

| S-oxidation | Oxidation of the sulfur atom in the thiophene ring. | Thiophene S-oxide | sci-hub.boxacs.org |

| Ring Epoxidation | Formation of an epoxide across a double bond in the thiophene ring. | Thiophene epoxide | sci-hub.boxacs.org |

| Ring Hydroxylation | Addition of a hydroxyl group to the thiophene ring, often at the 5-position. | Hydroxy-thiophene | acs.orgnih.gov |

Conjugation with Glutathione and Mercapturic Acid Formation

The reactive electrophilic metabolites generated from the oxidative biotransformation of the thiophene ring can be detoxified through conjugation with glutathione (GSH). pharmacy180.com Glutathione is a tripeptide with a strongly nucleophilic thiol group (-SH) that has a high affinity for electrophilic compounds, thereby protecting cellular macromolecules from damage. pharmacy180.comyoutube.com This detoxification process is a critical protective mechanism. sci-hub.boxacs.org

The conjugation reaction is catalyzed by glutathione-S-transferases. pharmacy180.comresearchgate.net The resulting glutathione conjugate is not directly excreted but undergoes further metabolism. pharmacy180.comyoutube.com This process involves the sequential enzymatic cleavage of the glutamyl and glycinyl residues, leaving a cysteine conjugate. pharmacy180.comresearchgate.netresearchgate.net The final step is the N-acetylation of this cysteine conjugate to form a mercapturic acid (N-acetylcysteine conjugate), which is then typically excreted in the urine. pharmacy180.comyoutube.comresearchgate.netresearchgate.net The formation of mercapturic acid is a hallmark of the glutathione conjugation pathway. youtube.com For unsubstituted thiophene, the main urinary metabolite was identified as the 2-mercapturic acid derivative of 2,5-dihydrothiophene-S-oxide. researchgate.net

| Step | Enzyme | Description | Reference |

|---|---|---|---|

| 1. Glutathione Conjugation | Glutathione S-transferase | An electrophilic metabolite reacts with the thiol group of glutathione. | pharmacy180.comresearchgate.net |

| 2. Glutamate Cleavage | γ-Glutamyltranspeptidase | The glutamyl residue is removed from the glutathione conjugate. | pharmacy180.comresearchgate.netresearchgate.net |

| 3. Glycine Cleavage | Dipeptidases (e.g., cysteinyl glycinase) | The glycine residue is removed to form a cysteine conjugate. | pharmacy180.comresearchgate.net |

| 4. N-Acetylation | Cysteine S-conjugate N-acetyltransferase | An acetyl group is added to the amino group of the cysteine conjugate, forming mercapturic acid. | pharmacy180.comresearchgate.netresearchgate.net |

Role of Cytochrome P450 Enzymes in Metabolism

Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases, play a central role in the Phase I metabolism of a vast array of xenobiotics, including thiophene-containing compounds. mdpi.commdpi.comnih.gov These enzymes are primarily responsible for the initial oxidative reactions—S-oxidation, epoxidation, and hydroxylation—that can lead to the bioactivation of the thiophene ring. sci-hub.boxnih.govnih.gov

Different CYP isozymes can be involved in the metabolism of thiophene derivatives, and their activity can vary. mdpi.com For example, the bioactivation of the antiplatelet drug prasugrel involves CYP3A4 and CYP2B6 as the major enzymes, with minor contributions from CYP2C9 and CYP2C19. acs.org The investigational anticancer drug OSI-930, which also contains a thiophene ring, is activated to a reactive intermediate primarily by CYP3A4 and to a lesser extent by CYP2D6. nih.gov The specific CYP enzymes involved can influence the rate and pathway of metabolism, which in turn can affect the balance between detoxification and toxicity. researchgate.net

Factors Influencing Toxicity (e.g., Daily Dose, Alternative Metabolic Pathways)

The toxicity associated with thiophene-containing compounds is not absolute and is influenced by several factors. nih.govacs.org The mere presence of the thiophene structural alert is insufficient to predict a compound's toxicity. sci-hub.boxacs.org

Key factors that modulate toxicity include:

Daily Dose: A relationship has been observed between higher daily doses of some drugs (e.g., above 50 mg) and an increased incidence of idiosyncratic drug reactions. acs.org

Alternative Metabolic Pathways: The existence of other, less toxic metabolic pathways can significantly reduce the potential for harm from thiophene ring bioactivation. acs.orgacs.org If a molecule contains other structural fragments that are more readily metabolized, the biotransformation may proceed along these more favorable routes, avoiding the formation of reactive thiophene metabolites. acs.org

Effective Detoxification: The presence of an efficient detoxification system, such as the glutathione conjugation pathway, is crucial for protecting the body from the reactive intermediates formed from the thiophene ring. sci-hub.boxacs.org

Therefore, predicting the toxicity of a thiophene-containing compound requires a comprehensive assessment of its metabolic profile, including the rates of activation and detoxification, and the influence of dose. acs.orgacs.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Methylthio)thiophene, and how do reaction conditions influence yield?

- Methodology:

- Thiophene functionalization: Use iodine-promoted cyclization of o-bis(methylthio) precursors (e.g., stilbene derivatives) under controlled temperatures (80–120°C) in solvents like dichloromethane or acetonitrile .

- Substitution reactions: Introduce methylthio groups via nucleophilic substitution on halogenated thiophenes (e.g., 2-chlorothiophene) using sodium methanethiolate (NaSMe) in polar aprotic solvents (DMF or DMSO) at 60–80°C .

- Key factors: Solvent polarity and catalyst choice (e.g., Pd-based systems) significantly affect reaction kinetics and regioselectivity .

Q. How should researchers characterize this compound to confirm purity and structure?

- Methodology:

- Spectroscopic analysis: Use - and -NMR to verify substitution patterns (e.g., methylthio group at C2) and aromaticity. Compare data with known thiophene derivatives (e.g., 2-chloro-5-(phenylthio)thiophene: δ 7.2–7.4 ppm for aromatic protons) .

- Chromatography: Employ GC-MS or HPLC with UV detection (λ = 254 nm) to assess purity (>95% for synthetic batches) .

- Elemental analysis: Validate molecular formula (CHS) via combustion analysis or high-resolution mass spectrometry .

Q. What stability considerations are critical for handling and storing this compound?

- Methodology:

- Degradation risks: Avoid prolonged storage due to potential oxidation of the thioether group. Store under inert gas (N/Ar) at –20°C in amber glass vials .

- Safety protocols: Use PPE (gloves, goggles, fume hoods) and adhere to waste disposal regulations for sulfur-containing compounds .

Advanced Research Questions

Q. How does the electronic nature of the methylthio group influence the reactivity of this compound in cross-coupling reactions?

- Methodology:

- Electron donation: The –SMe group activates the thiophene ring toward electrophilic substitution (e.g., Friedel-Crafts acylation) but may deactivate it in Suzuki-Miyaura couplings due to sulfur’s lone pairs interfering with Pd catalysts .

- Experimental design: Compare reactivity with 2-methyl- or 2-chlorothiophene derivatives using kinetic studies (e.g., monitoring reaction progress via -NMR) .

Q. What strategies resolve contradictions in reported biological activity data for thiophene derivatives like this compound?

- Methodology:

- Assay standardization: Replicate studies under controlled conditions (e.g., MIC assays for antimicrobial activity using standardized bacterial strains like E. coli ATCC 25922) .

- Structure-activity relationship (SAR): Systematically vary substituents (e.g., replacing –SMe with –OMe or –Cl) to isolate contributions to bioactivity .

Q. How can computational modeling predict the optoelectronic properties of this compound for material science applications?

- Methodology:

- DFT calculations: Use Gaussian or ORCA software to compute HOMO-LUMO gaps, polarizability, and charge transport properties. Compare with experimental UV-Vis and cyclic voltammetry data .

- Benchmarking: Validate models against known thiophene-based semiconductors (e.g., DNTT derivatives) .

Safety and Compliance

Q. What are the critical safety protocols for synthesizing this compound at scale?

- Guidelines:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.